molecular formula C6H6BrFN2 B135146 4-Bromo-5-fluorobenzene-1,2-diamine CAS No. 153505-37-4

4-Bromo-5-fluorobenzene-1,2-diamine

Cat. No. B135146
M. Wt: 205.03 g/mol
InChI Key: NDXWAQNAHFBGML-UHFFFAOYSA-N
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Description

The compound 4-Bromo-5-fluorobenzene-1,2-diamine is a derivative of benzene, which is a fundamental structure in organic chemistry. It contains bromine and fluorine substituents as well as two amine groups. This structure is not directly discussed in the provided papers, but related compounds and their properties and synthesis methods are extensively studied, which can provide insights into the behavior and synthesis of 4-Bromo-5-fluorobenzene-1,2-diamine.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multi-step reactions, including nitration, reduction, diazotization, and halogenation. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene is synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . Similarly, 1-bromo-2,4-difluorobenzene is produced from m-phenylene diamine by Schiemann reaction and bromination, with a notable yield and purity . These methods could potentially be adapted for the synthesis of 4-Bromo-5-fluorobenzene-1,2-diamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is characterized using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods . These techniques could be applied to determine the molecular structure of 4-Bromo-5-fluorobenzene-1,2-diamine and to understand the influence of substituents on the benzene ring.

Chemical Reactions Analysis

Halogenated benzene derivatives are precursors for various chemical reactions. For instance, 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene are used as precursors for organometallic nucleophilic reagents . The presence of bromine and fluorine in 4-Bromo-5-fluorobenzene-1,2-diamine suggests that it could also serve as a versatile synthon for nucleophilic aromatic substitution reactions, potentially useful in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their substituents. Soluble fluoro-polyimides derived from aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies of 1-bromo-3-fluorobenzene, were studied using TD-DFT, which provides insights into the charge transfer within the molecule . These properties are crucial for the application of these compounds in medicinal, pharmaceutical, and material science fields. Similar analyses could predict the behavior of 4-Bromo-5-fluorobenzene-1,2-diamine in various environments and applications.

Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-5-fluorobenzene-1,2-diamine is involved in various chemical reactions and synthesis processes. For instance, the study of electrochemical fluorination of aromatic compounds, including halobenzenes, sheds light on the formation mechanisms and side reactions relevant to compounds like 4-Bromo-5-fluorobenzene-1,2-diamine (Horio et al., 1996). Additionally, the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, a process vital in organic synthesis, demonstrates the specific chemical behavior of similar compounds (Mongin & Schlosser, 1996).

Photofragmentation Studies

Photofragment translational spectroscopy of related compounds, such as 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, provides insights into the photodissociation mechanisms, which can be relevant for understanding the photostability and photochemical properties of 4-Bromo-5-fluorobenzene-1,2-diamine (Gu et al., 2001).

Spectroscopy and Vibrational Analysis

Studies on the vibrational spectra of trisubstituted benzenes, including various bromo- and fluoro-substituted compounds, offer valuable information on the vibrational properties of 4-Bromo-5-fluorobenzene-1,2-diamine, which is crucial in material science and analytical chemistry (Reddy & Rao, 1994; Aralakkanavar et al., 1992).

Organometallic Chemistry

In the field of organometallic chemistry, the use of partially fluorinated benzenes, like 4-Bromo-5-fluorobenzene-1,2-diamine, is increasingly recognized. These compounds are used as solvents or ligands in transition-metal-based catalysis, highlighting their versatility and importance in chemical synthesis and industrial applications (Pike et al., 2017).

Safety And Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-5-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXWAQNAHFBGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601467
Record name 4-Bromo-5-fluorobenzene-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-fluorobenzene-1,2-diamine

CAS RN

153505-37-4
Record name 4-Bromo-5-fluoro-1,2-benzenediamine
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Record name 4-Bromo-5-fluorobenzene-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-5-fluoro-1,2-benzenediamine
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Synthesis routes and methods I

Procedure details

4-Bromo-5-fluoro-1,2-diaminobenzene was prepared using an adaptation of the method of Bellamy et al. (Bellamy, F. D. et al., Tetrahedron Lett. 25: 839 (1984)). A mixture of 4-bromo-3-fluoro-6-nitroaniline (320 mg, 1.36 mmol) and SnCl2.2H2O (1.53 g, 6.81 mmol) dissolved in 7 mL ethyl acetate and 3 mL absolute ethanol under N2 was heated at 75° C. for 8 h. Some starting material had remained (by TLC) after only 1 h heating. All the starting material had reacted after 8 h as evidenced by TLC (silica gel, 3:1 hexanes:ethyl acetate). The reaction was allowed to cool to room temperature and poured into 50 mL H2O. Sufficient sat'd NaHCO3 solution was added (foaming!) to bring the pH to 5. The resulting mixture was extracted with 3×25 mL ethyl acetate and the combined organic extracts washed with 20 mL sat'd NaCl solution. The organic phase was dried (MgSO4), vacuum filtered and the solvent rotary evaporated to yield a white powder 277 mg (99%). 1H NMR (CDCl3) δ 3.22 (br s, 2H, NH2); 3.60 (br s, 2H, NH2); 6.50 (d, 1H, JHF =9.6 Hz, H-6); 6.83 (d, 1H, JHF =6.6 Hz, H-3).
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
99%

Synthesis routes and methods II

Procedure details

4-Bromo-5-fluoro-1,2-diaminobenzene was prepared using an adaptation of the method of Bellamy et al. (Bellamy, F. D. et al., Tetrahedron Lett. 25:839 (1984)). A mixture of 4-bromo-3-fluoro-6-nitroaniline (320 mg, 1.36 mmol) and SnCl2 ·2H2O (1.53 g, 6.81 mmol) dissolved in 7 mL ethyl acetate and 3 mL absolute ethanol under N2 was heated at 75° C. for 8 h. Some starting material had remained (by TLC) after only 1 h heating. All the starting material had reacted after 8 h as evidenced by TLC (silica gel, 3:1 hexanes:ethyl acetate). The reaction was allowed to cool to room temperature and poured into 50 mL H2O. Sufficient sat'd NaHCO3 solution was added (foaming!) to bring the pH to 5. The resulting mixture was extracted with 3×25 mL ethyl acetate and the combined organic extracts washed with 20 mL sat'd NaCl solution. The organic phase was dried (MgSO4), vacuum filtered and the solvent rotary evaporated to yield a white powder 277 mg (99%). 1H NMR (CDCl3) δ3.22 (br s, 2H, NH2); 3.60 (br s, 2H, NH2); 6.50 (d, 1H, JHF =9.6 Hz, H-6); 6.83 (d, 1H, JHF =6.6 Hz, H-3).
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
99%

Synthesis routes and methods III

Procedure details

To a suspension of 96 (1.57 g, 6.74 mmol) in EtOH (16 mL) was added SnCl2 (3.82 g, 20.2 mmol). The reaction mixture was heated at reflux for 14 h, cooled to RT and concentrated in vacuo. The residue was partitioned between EtOAc (100 mL) and sat'd. aq. NaHCO3 (200 mL). The resulting slurry was filtered through a pad of Celite® and the wet cake was washed with EtOAc (3×50 mL). The organic layer was washed sequentially with saturated NaHCO3, water, and brine, dried (MgSO4), filtered and concentrated in vacuo to afford 600 mg (43%) of 4-bromo-5-fluorobenzene-1,2-diamine (98) as yellow solid: MS (ESI) m/z=205 [M+1]+.
Name
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
3.82 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 4-bromo-5-fluoro-2-nitroaniline (1.0 g, 4.3 mmol) in THF (9.0 mL), EtOH (9.0 mL) and H2O (3 mL) was added iron powder (1.2 g, 21.3 mmol) and ammonium chloride (0.34 g, 6.4 mmol), and the mixture was heated at 95° C. for 4 hours. The cooled mixture was diluted with EtOH, filtered through diatomaceous earth until no further color came through the filter, and concentrated. The residue was dissolved in EtOAc, washed with H2O, brine, dried (Na2SO4), filtered and concentrated. Hexane was added and the resulting solid collected by filtration to give the title compound (710 mg, 3.5 mmol, 81%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

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